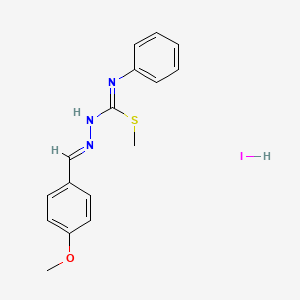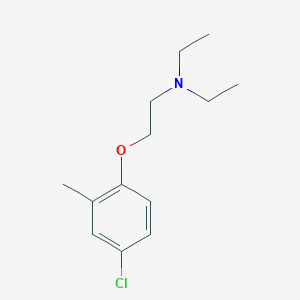![molecular formula C16H16N4O2 B5694341 1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5694341.png)
1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. This compound is a heterocyclic molecule that contains a pyrrolopyridazine ring system and a nitrophenyl substituent.
作用機序
The mechanism of action of 1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell proliferation and survival. Additionally, this compound may also act by inducing oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have reported that 1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine has low toxicity in normal cells and tissues, indicating its potential as a safe and effective anti-cancer agent. Additionally, this compound has also been shown to have anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of 1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine is its high potency and selectivity towards cancer cells, making it a promising candidate for the development of new anti-cancer drugs. However, one of the main limitations of this compound is its low solubility in water, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for research on 1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine. Some of the most promising directions include the development of new drug formulations and delivery methods to improve its solubility and bioavailability, the identification of its molecular targets and signaling pathways in cancer cells, and the optimization of its anti-cancer activity through structural modifications and analog synthesis. Additionally, this compound may also have potential applications in the development of new fluorescent probes and sensors for the detection of metal ions and other analytes.
合成法
The synthesis of 1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine involves the reaction of 3-nitrobenzaldehyde with tetramethylpyrazine in the presence of a catalyst such as piperidine. The resulting product is then further reacted with acetic anhydride to yield the final compound. The synthesis of this compound has been extensively studied and optimized, with various modifications and improvements reported in the literature.
科学的研究の応用
1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine has shown potential applications in various fields of scientific research. One of the most promising applications is in the development of new drugs for the treatment of cancer. This compound has been shown to have potent anti-cancer activity in vitro and in vivo, with studies reporting its ability to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, this compound has also shown potential applications in the field of materials science, with studies reporting its ability to act as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
1,4,5,7-tetramethyl-6-(3-nitrophenyl)pyrrolo[3,4-d]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-9-15-11(3)19(12(4)16(15)10(2)18-17-9)13-6-5-7-14(8-13)20(21)22/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJVKCJXEPEDGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN=C(C2=C(N1C3=CC(=CC=C3)[N+](=O)[O-])C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-methyl-2-furyl)methyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5694278.png)

![N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5694290.png)
![N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5694298.png)
![ethyl 4-(4-chlorophenyl)-2-{[(2-methoxyphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5694306.png)

![N-(2,6-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5694333.png)


![1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5694352.png)
![4-[(4-phenyl-1-piperazinyl)methyl]quinoline](/img/structure/B5694356.png)
